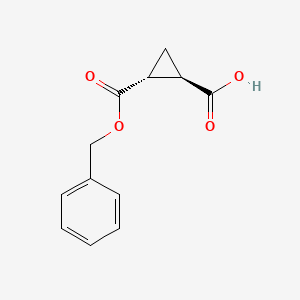

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

Description

trans-1,2-Cyclopropanedicarboxylic acid, mono(phenylmethyl) ester is a cyclopropane-derived dicarboxylic acid ester featuring a phenylmethyl (benzyl) ester group. Its structure combines the high ring strain of the cyclopropane core with the steric and electronic effects of the benzyl ester substituent. This compound has been utilized in polymer synthesis, particularly in asymmetric polyamides (PAs), where its rigid cyclopropane ring and chiral configuration ((+)-(S) or (–)-(R)) influence optical properties and material rigidity .

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVARIGOXRLDYSP-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester typically involves the esterification of trans-1,2-Cyclopropanedicarboylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H14O2

- Molecular Weight : 190.2384 g/mol

- IUPAC Name : trans-1-(benzyloxy)-2-cyclopropanecarboxylic acid

The compound's structure features a cyclopropane ring with two carboxylic acid groups and a phenylmethyl group, which contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

Synthetic Intermediates :

trans-1,2-Cyclopropanedicarboxylic acid derivatives serve as key intermediates in the synthesis of various organic compounds. Their unique structure allows for selective reactions that can lead to the formation of complex molecules.

Case Study : A study published in Tetrahedron Letters demonstrated the use of cyclopropane derivatives in the synthesis of biologically active compounds through ring-opening reactions, showcasing their utility in creating pharmaceutical agents .

Agricultural Chemistry

Pesticide Development :

The compound has been explored for its potential as a pesticide. Its derivatives exhibit interesting properties that can be harnessed for pest control.

Case Study : Research indicated that certain derivatives of cyclopropanecarboxylic acids demonstrated effective insecticidal activity against various pests, making them candidates for new pesticide formulations . The stereochemistry of these compounds plays a crucial role in their efficacy.

Pharmaceutical Applications

Drug Design :

The structural characteristics of trans-1,2-Cyclopropanedicarboxylic acid allow it to be modified into various drug candidates. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their biological activities, revealing promising results for anti-inflammatory applications .

Mechanism of Action

The mechanism of action of trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropane ring can also interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane vs. Larger Cycloalkane Dicarboxylates

trans-1,2-Cyclobutanedicarboxylic Acid Derivatives

- Ring Strain : Cyclobutane has lower ring strain (~110 kJ/mol) compared to cyclopropane (~115 kJ/mol), resulting in slightly enhanced stability but reduced reactivity in polymerization.

- Applications : Cyclobutane derivatives are less commonly used in high-strain-dependent syntheses but may offer intermediate rigidity in polymers .

trans-1,3-Cyclopentanedicarboxylic Acid Derivatives

- Conformational Flexibility : The five-membered ring allows for greater flexibility, reducing steric hindrance in polymer backbones. This contrasts with the rigid, planar cyclopropane structure.

- Optical Activity : Both cyclopropane and cyclopentane derivatives exhibit chirality, but cyclopentane's conformational mobility may diminish enantiomeric purity in polymer applications .

1,2-Cyclohexanedicarboxylic Acid, Mono(phenylmethyl) Ester

- Molecular Formula : C₁₅H₁₇O₄ (MW 261.29) .

- Ring Stability : The six-membered cyclohexane ring eliminates ring strain, enhancing thermal and chemical stability.

- Stereochemistry : The (1R,2S) configuration in the cyclohexane derivative provides distinct spatial arrangements compared to the trans-cyclopropane analog, influencing interactions in catalysis or supramolecular chemistry .

Table 1: Structural and Physical Comparisons

| Compound | Ring Size | Ring Strain (kJ/mol) | Molecular Weight | Key Applications |

|---|---|---|---|---|

| trans-1,2-Cyclopropane derivative | 3 | ~115 | ~208* | Asymmetric polymers, optics |

| trans-1,2-Cyclobutane derivative | 4 | ~110 | ~222* | Moderate-flexibility polymers |

| trans-1,3-Cyclopentane derivative | 5 | ~26 | ~236* | Flexible chiral polymers |

| 1,2-Cyclohexane derivative | 6 | 0 | 261.29 | Stable intermediates, catalysis |

*Estimated based on molecular formulas.

Ester Group Variations

Ethyl Ester vs. Phenylmethyl Ester

- Trans-1,2-Cyclopropane-dicarboxylic Acid Mono Ethyl Ester: Solubility: The ethyl group enhances hydrophilicity compared to the benzyl ester, which is more lipophilic. Reactivity: Ethyl esters are generally easier to hydrolyze, making them preferable in transient protecting-group strategies .

- Benzyl Ester (Target Compound) :

Optical and Stereochemical Properties

The trans-1,2-cyclopropane dicarboxylate’s chirality ((S)- or (R)-configuration) is critical in asymmetric polymer synthesis. For example, polymers derived from (+)-(S)-cyclopropanedicarboxylic acid exhibit distinct optical rotations compared to (–)-(R)-cyclobutanedicarboxylic acid derivatives, which may have lower enantioselectivity due to their larger ring size . In contrast, the cyclohexane derivative’s (1R,2S) configuration provides a stable chiral center for stereoselective syntheses but lacks the strain-induced reactivity of cyclopropane .

Biological Activity

Overview of trans-1,2-Cyclopropanedicarboxylic Acid, Mono(Phenylmethyl) Ester

Chemical Structure and Properties

Trans-1,2-Cyclopropanedicarboxylic acid, mono(phenylmethyl) ester is an organic compound with a unique cyclopropane structure that imparts distinct chemical properties. It consists of a cyclopropane ring with two carboxylic acid functionalities and a phenylmethyl (benzyl) ester group. The molecular formula is , and its molecular weight is approximately 164.21 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures to trans-1,2-Cyclopropanedicarboxylic acid derivatives exhibit antimicrobial activity. Studies have shown that esters can disrupt microbial membranes, leading to cell death. For instance, benzyl esters have been reported to possess antibacterial properties against various pathogens.

2. Anti-inflammatory Effects

Esters derived from dicarboxylic acids are often investigated for their anti-inflammatory effects. Preliminary studies suggest that trans-1,2-Cyclopropanedicarboxylic acid derivatives may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammation pathways.

3. Potential in Drug Development

The structural uniqueness of trans-1,2-Cyclopropanedicarboxylic acid, mono(phenylmethyl) ester presents opportunities for drug development. Its ability to modulate biological pathways could be harnessed in creating therapeutic agents targeting metabolic disorders or cancer.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Activity | Demonstrated that similar cyclopropane derivatives inhibited the growth of Gram-positive bacteria, suggesting potential for use as antibacterial agents. |

| Study 2: Anti-inflammatory Activity | Found that compounds with similar structures reduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |

| Study 3: Drug Development Potential | Explored the use of cyclopropane derivatives in drug formulations, highlighting their efficacy in enhancing bioavailability and targeting specific tissues. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-1,2-cyclopropanedicarboxylic acid mono(phenylmethyl) ester with high stereochemical fidelity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) cyclopropanation of 1,2-dicarboxylic acid precursors using transition-metal catalysts (e.g., rhodium or copper complexes) to establish the trans-stereochemistry, followed by (2) selective mono-esterification with benzyl alcohol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) . Key parameters include maintaining anhydrous conditions during esterification to avoid hydrolysis and using chiral auxiliaries to preserve stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing the ester functional group and verifying stereochemistry?

- Methodological Answer :

- NMR : H and C NMR can confirm ester formation (e.g., benzyl proton signals at δ 5.1–5.3 ppm, carbonyl carbons at ~170 ppm). NOESY experiments help verify trans-stereochemistry by analyzing spatial proximity of cyclopropane protons .

- IR : Strong C=O stretching (~1720 cm) and ester C-O-C vibrations (~1250 cm) .

- GC-MS : Quantifies purity and detects byproducts (e.g., di-esterified impurities) using non-polar capillary columns .

Q. How can researchers design purification protocols to isolate the mono-esterified product from di-ester byproducts?

- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/ethyl acetate 8:1 to 4:1) to separate mono- and di-esters. For higher purity, recrystallization from ethanol/water (7:3) is effective, leveraging differential solubility of the mono-ester .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies observed during cyclopropanation reactions?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., bisoxazolines) with Rh(OAc) to enhance enantioselectivity .

- Kinetic vs. Thermodynamic Control : Monitor reaction progression via HPLC to determine if byproducts arise from epimerization under prolonged heating .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize stereochemical outcomes .

Q. How do electronic and steric factors influence reactivity in ring-opening reactions of trans-1,2-cyclopropanedicarboxylate esters?

- Methodological Answer :

- Steric Effects : Bulky substituents on the cyclopropane ring hinder nucleophilic attack; use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, accelerating ring-opening. Compare Hammett substituent constants () with reaction rates .

Q. What analytical approaches address discrepancies in catalytic efficiency data across studies?

- Methodological Answer :

- Standardized Assays : Use a common substrate (e.g., styrene oxide) to benchmark catalyst performance .

- Error Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in turnover frequency (TOF) or enantiomeric excess (%ee) datasets .

Q. How can environmental impact assessments guide safe handling of trans-1,2-cyclopropanedicarboxylate esters?

- Methodological Answer :

- Regulatory Analogues : Follow protocols for structurally related esters (e.g., dibutyl phthalate) listed as EPA High-Priority Substances, including biodegradation assays (OECD 301F) and ecotoxicity testing (Daphnia magna LC) .

- Waste Management : Neutralize acidic byproducts with CaCO before disposal to comply with hazardous waste regulations .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for mono-esterification under similar conditions?

- Methodological Answer : Variations often stem from:

- Substrate Purity : Impurities in cyclopropane precursors (e.g., residual metal catalysts) inhibit esterification. Pre-purify via sublimation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase di-ester formation; optimize with low-polarity solvents (toluene) .

Q. How can researchers validate conflicting computational predictions about cyclopropane ring stability?

- Methodological Answer :

- Experimental Validation : Compare computed strain energies with calorimetric measurements (e.g., DSC for ) .

- Cross-Study Collaboration : Share raw datasets (e.g., Gaussian output files) via repositories like Zenodo for reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.